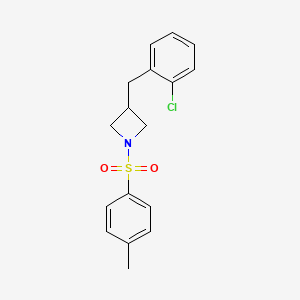

3-(2-Chlorobenzyl)-1-tosylazetidine

Descripción general

Descripción

3-(2-Chlorobenzyl)-1-tosylazetidine is a synthetic organic compound that belongs to the class of azetidines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzyl)-1-tosylazetidine typically involves the reaction of 2-chlorobenzylamine with tosyl chloride to form the corresponding tosylated amine. This intermediate is then subjected to cyclization under basic conditions to yield the desired azetidine compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom on the 2-chlorobenzyl group participates in nucleophilic substitution under mild conditions. This site reacts with Grignard reagents, arylboronic acids, and alkynes via transition-metal catalysis.

Key Example :

Fe(acac)3-catalyzed coupling with ethylmagnesium bromide yields 2-benzothiophene derivatives (84% yield) without double-bond isomerization .

| Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EtMgBr/Fe(acac)3 | THF, 0°C → RT | 2-Benzothiophene (E)-1ca | 84% | |

| (4-Fluorophenyl)boronic acid/Pd(PPh3)4 | Toluene/MeOH (2:1), 90°C | (E)-1ak | 81% |

Suzuki-Miyaura Cross-Coupling

The C–Cl bond undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives.

Mechanism :

-

Pd(PPh3)4 facilitates oxidative addition of the C–Cl bond.

-

Transmetallation with boronic acid precedes reductive elimination.

Representative Reaction :

Coupling with (4-fluorophenyl)boronic acid produces (E)-1ak in 81% yield under toluene/MeOH reflux .

Ring-Opening Reactions

The azetidine ring opens under acidic or reductive conditions due to ring strain and the electron-withdrawing tosyl group.

Acid-Mediated Ring Opening :

Treatment with HCl generates sulfonamide intermediates, which can further react with nucleophiles (e.g., amines, alcohols) .

Reductive Ring Opening :

Hydrogenolysis with Pd/C or Pd(OH)2 removes the tosyl group, yielding free azetidine derivatives .

| Condition | Reagent | Product | Application |

|---|---|---|---|

| 4 N HCl/dioxane | – | Sulfonamide intermediate | Precursor to bioactive molecules |

| H2/Pd(OH)2 | Ethanol | Free azetidine | Chiral synthons |

Elimination Reactions

Base-induced elimination can occur at the β-position relative to the tosyl group, forming alkenes.

Example :

Strong bases (e.g., KOtBu) promote dehydrohalogenation, generating vinylazetidine derivatives.

Functionalization of the Tosyl Group

The tosyl moiety undergoes hydrolysis or displacement under harsh conditions:

-

Hydrolysis : Concentrated H2SO4 cleaves the sulfonamide bond, yielding NH-azetidine.

-

Displacement : Bulky nucleophiles (e.g., LiAlH4) replace the tosyl group with hydrides .

Comparative Reaction Table

The table below summarizes reactivity across similar azetidine derivatives:

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a tosyl group that enhances its reactivity and a chlorobenzyl substituent that adds complexity to its structure. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its diverse biological properties. These structural elements contribute to the compound's potential utility in various fields.

Biological Activities

Research indicates that 3-(2-Chlorobenzyl)-1-tosylazetidine exhibits a range of biological activities, making it a promising candidate for further investigation. Key areas of interest include:

- Antimicrobial Properties : Studies have shown that azetidines can possess significant antimicrobial activity, which may be relevant for developing new antibiotics.

- Anticancer Potential : Preliminary data suggest that compounds with similar structural features can inhibit cancer cell proliferation, indicating potential use in oncology.

- Neuropharmacological Effects : Azetidine derivatives have been explored for their effects on neurological disorders, potentially serving as leads for new treatments.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological potential. Interaction studies may include:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies : Investigating the biochemical pathways affected by the compound.

- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.

Case Studies and Research Findings

Several studies have documented the applications and effects of azetidine derivatives, including this compound:

- A study published in Medicinal Chemistry explored various azetidine derivatives and reported promising anticancer activity linked to structural modifications similar to those found in this compound.

- Research in Bioorganic & Medicinal Chemistry highlighted the antimicrobial properties of related azetidines, suggesting a pathway for developing new antibiotics based on this scaffold.

- Neuropharmacological studies indicated that azetidine derivatives can modulate neurotransmitter systems, paving the way for potential treatments for neurological disorders.

Mecanismo De Acción

The mechanism of action of 3-(2-Chlorobenzyl)-1-tosylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Chlorobenzyl)-1-tosylpyrrolidine: A five-membered ring analog with similar chemical properties.

3-(2-Chlorobenzyl)-1-tosylpiperidine: A six-membered ring analog with potential differences in reactivity and biological activity.

Uniqueness

3-(2-Chlorobenzyl)-1-tosylazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Actividad Biológica

3-(2-Chlorobenzyl)-1-tosylazetidine is a synthetic compound characterized by its azetidine ring, a four-membered nitrogen-containing heterocycle. The compound features a tosyl group, enhancing its reactivity, and a chlorobenzyl substituent that contributes to its structural complexity. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, leading to alterations in biological activity. The exact pathways depend on the context of use but often involve interference with cellular processes critical for pathogen survival or proliferation.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The presence of the tosyl group allows for nucleophilic substitution reactions, while the azetidine ring's strain enhances reactivity. Comparative studies with similar compounds reveal that slight modifications can lead to significant differences in biological efficacy.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Ethynyl-1-tosylazetidin-3-OL | Contains an ethynyl group | Enhanced reactivity due to triple bond |

| 1-Tosylazetidine | Lacks the chlorobenzyl substituent | Simpler structure with different reactivity |

| 2-Chlorobenzyl-1-tosylazetidine | Similar substituents but different positioning | May exhibit different biological activity |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant potential for therapeutic applications.

Research Findings on Pharmacological Applications

In pharmacological studies, this compound has been investigated for its role as a building block in synthesizing more complex biologically active molecules. Its ability to interact with various biological targets positions it as a candidate for further drug development research.

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABENCKJSMYRXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001161748 | |

| Record name | Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-50-3 | |

| Record name | Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.